![molecular formula C11H19NO3 B11786410 tert-Butyl tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate](/img/structure/B11786410.png)
tert-Butyl tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate
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Overview
Description
Chemical Structure and Properties
tert-Butyl tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate (CAS: 1935134-72-7) is a bicyclic heterocyclic compound featuring a fused furo[3,4-c]pyrrole core. The molecule includes a tert-butyl carbamate group (-Boc) at the 5-position, which serves as a protective group in synthetic organic chemistry. Its molecular formula is C₁₁H₂₀N₂O₂, with a molecular weight of 212.29 g/mol . The compound is typically synthesized via coupling reactions using reagents like HATU (O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) and purified via chromatography .
Applications
This compound is a key intermediate in pharmaceutical research, particularly for developing protease inhibitors and kinase modulators due to its rigid bicyclic framework and stereochemical versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of a pyrrole derivative with a furan derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a useful probe for investigating enzyme mechanisms and receptor binding .
Medicine: In medicine, derivatives of this compound may be explored for their potential therapeutic properties. Research may focus on their ability to modulate biological pathways involved in diseases such as cancer, inflammation, and neurological disorders .
Industry: In industry, this compound may be used in the development of new materials with specific properties, such as improved stability, reactivity, or biocompatibility .
Mechanism of Action
The mechanism of action of tert-Butyl tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Hexahydropyrrolo[3,4-b]pyrrole Derivatives
tert-Butyl (3aR,6aR)-Hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate (CAS: 370882-39-6) shares the same molecular formula (C₁₁H₂₀N₂O₂ ) and weight (212.29 g/mol ) as the target compound but differs in the ring fusion positions (pyrrolo[3,4-b]pyrrole vs. furo[3,4-c]pyrrole). This structural variation influences its conformational flexibility and reactivity. The (3aR,6aR) stereochemistry enhances its utility in asymmetric synthesis .
tert-Butyl cis-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate (CAS: 180975-51-3) is another isomer with distinct spatial arrangement, affecting its solubility and binding affinity in medicinal chemistry applications .
Substituted Furopyrrole Derivatives
rel-(3aR,6aR)-tert-Butyl 5-benzyltetrahydro-1H-furo[3,4-c]pyrrole-3a(3H)-carboxylate (CAS: N/A) introduces a benzyl substituent, increasing molecular weight to 303.40 g/mol (C₂₀H₂₅N₂O₃). The benzyl group enhances lipophilicity, making it suitable for blood-brain barrier penetration in CNS drug candidates .
cis-tert-Butyl 3a-(aminomethyl)tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate (CAS: 1251015-11-8) features an aminomethyl side chain, enabling covalent binding to biological targets. This modification is critical in prodrug design .
Furopyrrole vs. Pyrazolopyrrole Derivatives
tert-Butyl 3-amino-6,6-dimethylpyrrolo[3,4-c]pyrazole-5(1H,4H,6H)-carboxylate (CAS: 398491-61-7) replaces the oxygen atom in the furo ring with a nitrogen-containing pyrazole. This increases hydrogen-bonding capacity, improving target selectivity in kinase inhibitors .
Biological Activity
tert-Butyl tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate is a complex organic compound with the molecular formula C₁₁H₁₉N₁O₃ and a molar mass of 213.27 g/mol. It features a unique furo[3,4-c]pyrrole framework that makes it a subject of interest in organic synthesis and medicinal chemistry. This article aims to explore the biological activity of this compound, summarizing current research findings and potential applications.
Chemical Structure and Properties
The compound's structure is characterized by a fused ring system that combines features from both furan and pyrrole rings, along with a tert-butyl ester group. The following table summarizes its key properties:
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₉N₁O₃ |
Molar Mass | 213.27 g/mol |
IUPAC Name | This compound |
SMILES | CC(C)(C)OC(=O)N1CC2COCC2C1 |
CAS Number | 1935134-72-7 |
Biological Activity
While specific biological activity data for this compound remains limited, it is essential to draw parallels with related compounds. The furo[3,4-c]pyrrole derivatives have been reported to exhibit various pharmacological activities, including:
- Anti-inflammatory effects : Similar compounds have shown potential in reducing inflammation.
- Analgesic properties : Some derivatives are noted for their pain-relieving capabilities.
- Anticancer activity : Research indicates that compounds with similar structures may have cytotoxic effects against certain cancer cell lines.
Case Studies
- Anticancer Activity : A study on structurally similar compounds demonstrated enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin. This suggests that the unique structural features of furo[3,4-c]pyrrole derivatives could play a significant role in their interaction with cancer cell targets .
- Mechanism of Action : Preliminary investigations suggest that the mechanism of action involves binding to specific receptors or enzymes, leading to altered cellular functions. For instance, studies on related piperidine derivatives indicated their potential as ligands for muscarinic acetylcholine receptors, which are implicated in various cellular processes including proliferation and apoptosis resistance .
Comparative Analysis
The following table compares this compound with other related compounds based on structural features and biological activities:
Compound Name | Structural Features | Notable Biological Activities |
---|---|---|
This compound | Fused furan-pyrrole structure | Potential anti-inflammatory properties |
1H-Furo[3,4-c]pyrrole-5(3H)-carboxylic acid | Lacks tert-butyl group | More polar; potential different reactivity |
rac-tert-butyl (3aR,6aR)-5-benzyl-hexahydro-1H-furo[3,4-c]pyrrole | Contains benzyl group | May exhibit different biological activity due to aromaticity |
Properties
Molecular Formula |
C11H19NO3 |
---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
tert-butyl 1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrole-5-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(13)12-4-8-6-14-7-9(8)5-12/h8-9H,4-7H2,1-3H3 |
InChI Key |
YRVZSKVYVRYIBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2COCC2C1 |
Origin of Product |
United States |
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